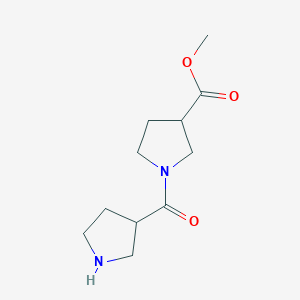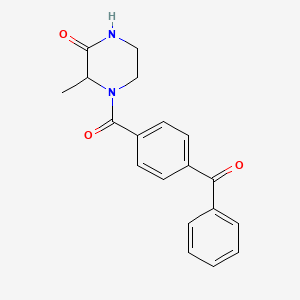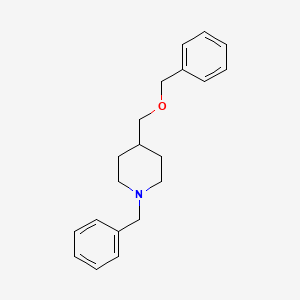![molecular formula C15H13N3OS2 B2938401 N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide CAS No. 863513-31-9](/img/structure/B2938401.png)
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is a part of a broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The yield was reported to be 62% with a melting point of 231–233 °C . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, hydrolysis, cyclization, and substitution . The presence of the pyrrolidine ring in the structure can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 231–233 °C . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Heterocyclic Synthesis and Medicinal Chemistry
Compounds similar to N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide are used in the synthesis of various heterocyclic compounds, which are foundational in medicinal chemistry. For instance, thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis GyrB, showing promising antituberculosis activity with minimal cytotoxicity (Jeankumar et al., 2013). These findings illustrate the potential of such compounds in developing new treatments for tuberculosis.
Anticancer Activity
Several derivatives of thiophene and thiazole have been synthesized and evaluated for their anticancer activity. For example, new approaches for the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives have been explored, with some compounds exhibiting significant inhibitory effects against human tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb et al., 2014). This research underscores the potential of these compounds in cancer therapy.
Electrochemical and Electrochromic Properties
The introduction of different acceptor groups into polymers based on thiophene derivatives has been studied for their electrochemical and electrochromic properties. Such studies reveal the impact of acceptor groups on the electrochromic behavior of the materials, demonstrating their utility in developing new electrochromic devices (Hu et al., 2013). These materials could have applications in smart windows, displays, and other technologies requiring color-changing capabilities.
Antioxidant and Antitumor Activities
Novel thiourea derivatives and their metal complexes have been synthesized and characterized, showing significant antioxidant and antitumor activities. Such studies not only contribute to the understanding of the structural basis for these activities but also open new avenues for the development of chemotherapeutic agents with dual antioxidant and antitumor properties (Yeşilkaynak et al., 2017).
Catalysis and Polymerization
Thio-Pybox and Thio-Phebox metal complexes have been investigated as catalysts for the polymerization of ethylene and butadiene. The study of these complexes provides insight into the role of metal and ligand in polymerization catalysis, offering potential applications in the synthesis of new polymeric materials (Nobbs et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and pyridine derivatives, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding , which can lead to changes in the target’s function.
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Similar compounds have been found to have diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(13-4-2-8-20-13)17-7-5-12-10-21-15(18-12)11-3-1-6-16-9-11/h1-4,6,8-10H,5,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDCABSRWBRCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

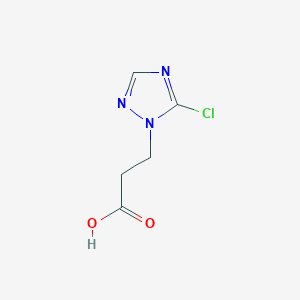
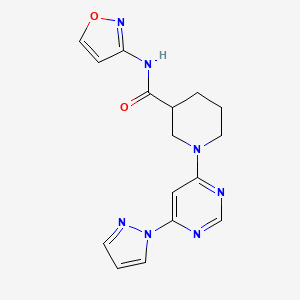
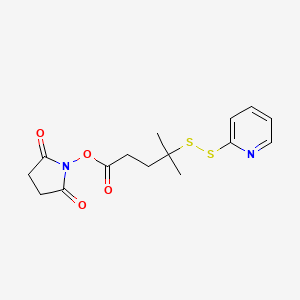
![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B2938327.png)

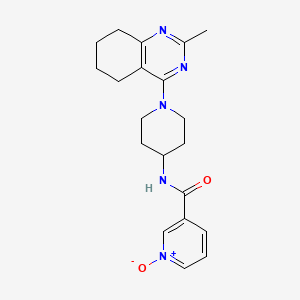

![Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2938332.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-chloro-3-methylphenoxy)propan-2-ol](/img/structure/B2938334.png)
